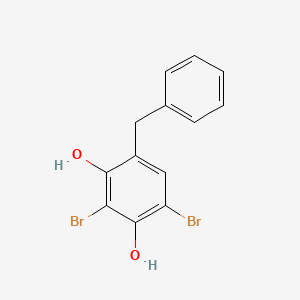![molecular formula C11H19NSSi B14498293 N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline CAS No. 65257-43-4](/img/structure/B14498293.png)
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a sulfanyl group, which is further connected to an aniline ring substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline typically involves the reaction of N,N-dimethylaniline with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like methanol at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted anilines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline
- N,N-Dimethyl-4-[(trimethylsilyl)amino]aniline
- N,N-Dimethyl-4-[(trimethylsilyl)phenyl]aniline
Uniqueness
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the trimethylsilyl and sulfanyl groups provides a versatile platform for further functionalization and application in various research fields.
Eigenschaften
CAS-Nummer |
65257-43-4 |
|---|---|
Molekularformel |
C11H19NSSi |
Molekulargewicht |
225.43 g/mol |
IUPAC-Name |
N,N-dimethyl-4-trimethylsilylsulfanylaniline |
InChI |
InChI=1S/C11H19NSSi/c1-12(2)10-6-8-11(9-7-10)13-14(3,4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
AAHVGMBRSBUEKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


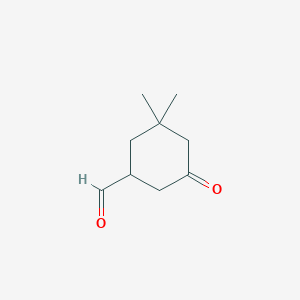
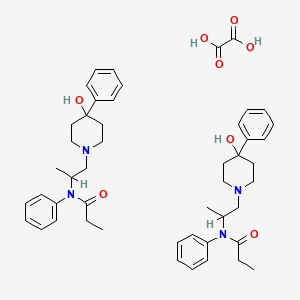
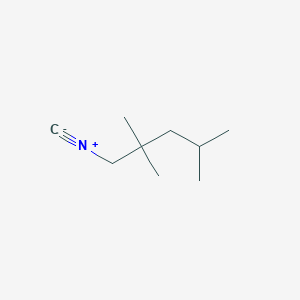

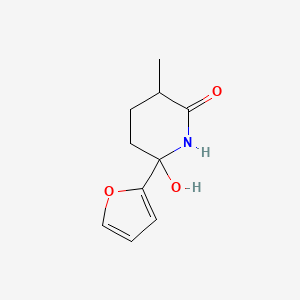
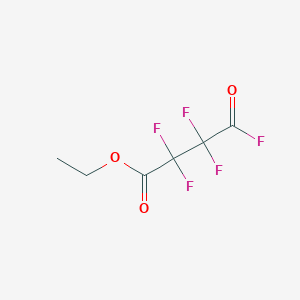
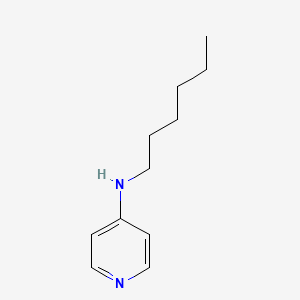

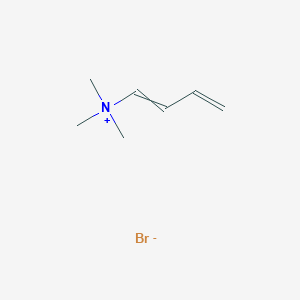
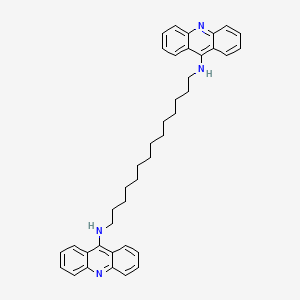

![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

